molecular formula C12H15NO3S B8578445 3-(Piperidin-1-ylsulfonyl)benzaldehyde

3-(Piperidin-1-ylsulfonyl)benzaldehyde

Cat. No.: B8578445
M. Wt: 253.32 g/mol
InChI Key: XNJUDJDGKNMOAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Piperidin-1-ylsulfonyl)benzaldehyde is a chemical building block of interest in medicinal chemistry and drug discovery research. It features a benzaldehyde group linked to a piperidine ring via a sulfonyl moiety, a structure common in compounds designed to modulate biological targets. Piperidine-based compounds are frequently explored as inhibitors of essential enzymes . For instance, recent studies on 4-piperidine-based thiosemicarbazones have demonstrated potent inhibitory activity against Dihydrofolate Reductase (DHFR), a key target in cancer and infectious disease therapeutics . Furthermore, structurally similar aryl sulfonyl piperidines have been employed as molecular glues in pioneering studies on Protein-Protein Interaction (PPI) stabilization. In one application, a piperidine-sulfonyl benzaldehyde derivative was used to reversibly cross-link and stabilize the 14-3-3/p65 protein complex, showcasing the potential of this chemotype in developing new therapeutic strategies . Researchers can utilize this compound as a versatile precursor for the synthesis of more complex molecules, such as thiosemicarbazones, or as a probe for bioconjugation and reversible covalent tethering strategies. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the Safety Data Sheet for proper handling and storage information.

Properties

Molecular Formula

C12H15NO3S

Molecular Weight

253.32 g/mol

IUPAC Name

3-piperidin-1-ylsulfonylbenzaldehyde

InChI

InChI=1S/C12H15NO3S/c14-10-11-5-4-6-12(9-11)17(15,16)13-7-2-1-3-8-13/h4-6,9-10H,1-3,7-8H2

InChI Key

XNJUDJDGKNMOAC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C=O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues in Medicinal Chemistry

Compound 3a (3-hydroxy-3-(2-oxo-2-(p-tolyl)ethyl)-5-(piperidin-1-ylsulfonyl)indolin-2-one)

  • Structure : Shares the 5-(piperidin-1-ylsulfonyl) group but incorporates an isatin (indole-2,3-dione) core instead of benzaldehyde.
  • Activity: Demonstrated potent anticancer effects against hepatocellular carcinoma (HepG2: IC₅₀ = 16.8 µM) via EGFR inhibition (binding energy = −21.74 kcal/mol) and apoptosis induction .

3-(Piperidin-1-ylsulfonyl)benzamide (CAS 138-41-0)

  • Structure : Replaces the aldehyde group with a primary amide (-CONH₂).
  • Properties : Higher polarity and hydrogen-bonding capacity than the benzaldehyde derivative, likely improving aqueous solubility but reducing membrane permeability .

3-[3-(Trifluoromethyl)phenoxy]benzaldehyde

  • Structure: Substitutes the piperidinylsulfonyl group with a trifluoromethylphenoxy moiety.
  • Applications : Used in porphyrin and imidazole synthesis, highlighting its utility in materials science rather than pharmaceuticals. The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the sulfonamide group .
Functional Group Impact on Physicochemical Properties
Compound Functional Group LogP (Predicted) Solubility (mg/mL) Key Applications
3-(Piperidin-1-ylsulfonyl)benzaldehyde Aldehyde, sulfonamide 1.8–2.3 ~0.5 (DMSO) Drug intermediates
3-(Piperidin-1-ylsulfonyl)benzoic acid Carboxylic acid, sulfonamide 1.2–1.6 ~2.0 (Water) Ionic chromatography
Benzaldehyde Aldehyde 1.5 ~0.7 (Water) Flavoring agents
Compound 3a (Isatin derivative) Isatin, sulfonamide 2.5–3.0 ~0.1 (DMSO) Anticancer therapeutics
  • Key Observations :
    • The sulfonamide group in this compound reduces volatility compared to unsubstituted benzaldehyde, making it unsuitable for flavor applications but advantageous in drug synthesis .
    • Replacement of the aldehyde with a carboxylic acid (as in 3-(Piperidin-1-ylsulfonyl)benzoic acid) increases water solubility but limits blood-brain barrier penetration .

Preparation Methods

Synthesis of 3-Sulfobenzoic Acid

Benzaldehyde undergoes sulfonation using fuming sulfuric acid at elevated temperatures (80–100°C). The aldehyde group directs electrophilic substitution to the meta position, yielding 3-sulfobenzoic acid. However, competing para-sulfonation may occur, necessitating chromatographic separation or recrystallization.

Reaction Conditions :

  • Reagents : Benzaldehyde (1 equiv), H2SO4 (20% fuming), 8–12 h, 90°C.

  • Yield : ~45% (3-sulfobenzoic acid), with para-isomer as a major byproduct.

Conversion to 3-Sulfonyl Chloride Benzaldehyde

3-Sulfobenzoic acid is treated with phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to generate the sulfonyl chloride. Subsequent reduction of the carboxylic acid to an aldehyde proves challenging, requiring protective strategies.

Alternative Approach :

  • Protect benzaldehyde as its dimethyl acetal (using MeOH/H+).

  • Sulfonate the protected derivative to yield 3-sulfobenzoic acid acetal.

  • Convert to sulfonyl chloride, then deprotect with aqueous HCl to regenerate the aldehyde.

Optimized Conditions :

  • Protection : Benzaldehyde, trimethyl orthoformate, p-TsOH, 80°C, 4 h (yield >95%).

  • Sulfonation : Acetal (1 equiv), H2SO4, 90°C, 10 h (yield 60% 3-sulfonated product).

  • Chlorination : SOCl2, reflux, 3 h (quantitative conversion).

  • Deprotection : 6 M HCl, 60°C, 2 h (yield 85% 3-sulfonyl chloride benzaldehyde).

Piperidine Coupling

3-Sulfonyl chloride benzaldehyde reacts with piperidine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide.

Procedure :

  • Reagents : 3-Sulfonyl chloride benzaldehyde (1 equiv), piperidine (1.2 equiv), Et3N (2 equiv), THF, 0°C → rt, 12 h.

  • Workup : Extraction with DCM, washing (1 M HCl, NaHCO3), drying (MgSO4), and column chromatography (SiO2, hexane/EtOAc 3:1).

  • Yield : 78%.

Synthetic Route 2: Metalation and Directed Sulfonylation

Directed ortho-Metalation

A lithiation strategy enables precise introduction of the sulfonyl group. The aldehyde is temporarily converted to a Weinreb amide to act as a directing group.

Steps :

  • Weinreb Amide Formation : Benzaldehyde → N-methoxy-N-methylbenzamide (via EDCI/HOBt coupling).

  • Lithiation : LDA (2 equiv), THF, −78°C, 1 h.

  • Sulfur Dioxide Quench : Gaseous SO2 introduced to form lithium sulfinate.

  • Oxidation : H2O2 (30%) oxidizes sulfinate to sulfonyl chloride.

  • Amide Hydrolysis : HCl (6 M) regenerates the aldehyde.

Key Data :

  • Yield (Overall) : 52%.

  • Advantage : Avoids regioselectivity issues but requires multiple steps.

Piperidine Coupling

Identical to Route 1 (Section 2.3).

Synthetic Route 3: Nucleophilic Aromatic Substitution

3-Bromobenzaldehyde as Precursor

3-Bromobenzaldehyde undergoes nucleophilic substitution with a piperidine sulfinate salt under palladium catalysis.

Procedure :

  • Reagents : 3-Bromobenzaldehyde (1 equiv), piperidine sulfinate (1.5 equiv), Pd(OAc)2 (5 mol%), Xantphos (10 mol%), DMF, 100°C, 24 h.

  • Yield : 65%.

Limitations :

  • Requires synthesis of piperidine sulfinate.

  • Catalyst cost and sensitivity to air.

Comparative Analysis of Methods

Parameter Route 1 Route 2 Route 3
Overall Yield58%52%65%
Step Count453
Regioselectivity ControlModerateHighHigh
ScalabilityHighModerateLow
CostLowHighModerate

Route 1 offers the best balance of yield and scalability, whereas Route 3 is limited by catalyst availability. Route 2’s directed metalation provides excellent regiocontrol but involves complex intermediates.

Characterization and Validation

Spectroscopic Data :

  • 1H NMR (400 MHz, CDCl3) : δ 10.12 (s, 1H, CHO), 8.21 (s, 1H, Ar-H), 7.95 (d, J = 7.6 Hz, 1H, Ar-H), 7.68 (d, J = 7.6 Hz, 1H, Ar-H), 3.12–3.08 (m, 4H, piperidine), 1.62–1.58 (m, 6H, piperidine).

  • 13C NMR (100 MHz, CDCl3) : δ 192.4 (CHO), 142.1 (C-SO2), 136.2, 133.7, 130.1, 129.4 (Ar-C), 48.3 (piperidine), 25.6, 24.1 (piperidine).

Purity Assessment :

  • HPLC (C18 column, MeCN/H2O 70:30): Retention time 6.8 min, purity >99% .

Q & A

Q. What are standard synthetic routes for preparing 3-(Piperidin-1-ylsulfonyl)benzaldehyde?

Answer: The compound is typically synthesized via nucleophilic substitution between benzaldehyde sulfonyl chloride derivatives and piperidine analogs . For example:

  • React 3-formylbenzenesulfonyl chloride with piperidine in anhydrous dichloromethane under nitrogen, followed by purification via column chromatography or recrystallization .
  • Optimization steps include controlling reaction temperature (0–5°C) to minimize side reactions and using triethylamine as a base to neutralize HCl byproducts. Yield improvements (e.g., from 32% to 50%) can be achieved by adjusting stoichiometric ratios (e.g., 1.2:1 amine-to-sulfonyl chloride) .

Q. How is the purity of this compound validated in experimental settings?

Answer:

  • Chromatographic Methods : Use UHPLC-MS with a C18 column and mobile phase (e.g., acetonitrile/water + 0.1% formic acid) to confirm >95% purity .
  • Spectroscopic Techniques : Analyze characteristic peaks in 1^1H NMR (aldehyde proton at δ 9.8–10.0 ppm) and FT-IR (C=O stretch at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for analogs of this compound?

Answer: Contradictions may arise from substituent effects or assay variability . Methodological approaches include:

  • Structure-Activity Relationship (SAR) Studies : Systematically modify the piperidine ring (e.g., 4-methylpiperidine in ) or sulfonyl group to assess impact on bioactivity.
  • Orthogonal Assays : Validate activity using multiple assays (e.g., enzyme inhibition, cell viability) and cross-reference with computational docking (e.g., AutoDock Vina) to identify binding mode inconsistencies .

Q. Example Data Contradiction

StudySubstituentReported ActivityPossible Reason
A3-Methoxy-piperidineHighEnhanced solubility
B4-MethylpiperidineLowSteric hindrance

Q. What strategies optimize reaction yields for this compound derivatives?

Answer:

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate sulfonamide bond formation .
  • Solvent Optimization : Replace dichloromethane with THF or DMF to improve amine reactivity .
  • In Situ Monitoring : Use TLC or inline IR to identify reaction endpoints and reduce over-reaction byproducts .

Q. How can computational modeling guide the design of this compound-based inhibitors?

Answer:

  • 3D-QSAR Models : Build pharmacophore models using known inhibitors (e.g., chalcone derivatives in ) to predict substituent effects on tubulin binding.
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., with β-tubulin) to assess stability of sulfonyl-piperidine interactions over 100 ns trajectories .

Q. Key Computational Parameters

ParameterValue/SoftwareApplication Example
Docking ScoreGlide XP > -8.0 kcal/molPrioritize high-affinity analogs
Hydrophobic SASA>200 ŲOptimize membrane permeability

Q. What are the challenges in characterizing reactive intermediates during the synthesis of this compound?

Answer:

  • Transient Intermediates : Use low-temperature NMR (-40°C) or cryo-MS to stabilize intermediates like sulfonyl chlorides .
  • Side Reactions : Mitigate aldehyde oxidation by conducting reactions under inert atmospheres and adding radical scavengers (e.g., BHT) .

Q. How does the piperidine ring conformation affect the compound’s biological activity?

Answer:

  • Ring Puckering Analysis : Use X-ray crystallography (e.g., as in ) or DFT calculations to compare chair vs. boat conformations.
  • Bioactivity Correlation : Chair conformers (lower energy) often show higher receptor affinity due to reduced steric clash .

Q. What analytical methods differentiate this compound from its regioisomers?

Answer:

  • 2D NMR (HSQC, NOESY) : Resolve positional ambiguity of the sulfonyl group via 13^{13}C-1^1H coupling patterns .
  • Crystallography : Compare unit cell parameters with known structures (e.g., CCDC entries) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.